molecular formula C22H22N2O5S B11422629 methyl (2Z)-3-(4-methoxybenzyl)-2-[(4-methoxybenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

methyl (2Z)-3-(4-methoxybenzyl)-2-[(4-methoxybenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

Cat. No.: B11422629
M. Wt: 426.5 g/mol
InChI Key: YZFDEGCKTUKBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-3-(4-methoxybenzyl)-2-[(4-methoxybenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a thiazine ring, methoxybenzyl groups, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-(4-methoxybenzyl)-2-[(4-methoxybenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazine Ring: The thiazine ring is formed through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under reflux conditions.

    Introduction of Methoxybenzyl Groups: The methoxybenzyl groups are introduced through a nucleophilic substitution reaction. This involves the reaction of the thiazine intermediate with 4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Formation of the Carboxylate Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(4-methoxybenzyl)-2-[(4-methoxybenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl groups, where nucleophiles such as amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl (2Z)-3-(4-methoxybenzyl)-2-[(4-methoxybenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-(4-methoxybenzyl)-2-[(4-methoxybenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate
  • Methyl (2Z)-3-(4-ethoxybenzyl)-2-[(4-ethoxybenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

Uniqueness

Methyl (2Z)-3-(4-methoxybenzyl)-2-[(4-methoxybenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate is unique due to the presence of methoxybenzyl groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

methyl 3-[(4-methoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylimino]-4-oxo-1,3-thiazine-6-carboxylate

InChI

InChI=1S/C22H22N2O5S/c1-27-17-8-4-15(5-9-17)13-23-22-24(14-16-6-10-18(28-2)11-7-16)20(25)12-19(30-22)21(26)29-3/h4-12H,13-14H2,1-3H3

InChI Key

YZFDEGCKTUKBBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN=C2N(C(=O)C=C(S2)C(=O)OC)CC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.